molecular formula C14H14ClN5O2S B2726928 4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 2034412-51-4

4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2726928
CAS No.: 2034412-51-4
M. Wt: 351.81
InChI Key: INDCPUHNXCJECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide features a pyrazole core substituted with a chlorine atom and an ethyl group at positions 4 and 1, respectively. A carboxamide linker connects the pyrazole to a thieno[3,2-d]pyrimidin-4-one moiety, a heterocyclic system known for its pharmacological relevance .

Properties

IUPAC Name

4-chloro-1-ethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-2-20-7-9(15)11(18-20)13(21)16-4-5-19-8-17-10-3-6-23-12(10)14(19)22/h3,6-8H,2,4-5H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCPUHNXCJECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Thienopyrimidine compounds are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity. The presence of a chloro group and a pyrazole moiety enhances its reactivity and potential interactions with biological targets. The specific arrangement of functional groups in this compound is anticipated to influence its pharmacological effects.

Antimicrobial Activity

Thienopyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thienopyrimidine structures have shown promising results against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
4aSignificantModerate
7aExceeds reference drugsSignificant
12bComparable to gentamicinModerate

Anticancer Activity

Recent studies have explored the anticancer potential of thienopyrimidine derivatives. The compound under consideration is hypothesized to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle dynamics. For example, analogs have shown selective inhibition of cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer). The mechanism of action may involve the activation of caspases, leading to programmed cell death .

Key Findings:

  • Cell Cycle Arrest: Compounds similar to the target compound have demonstrated the ability to induce cell cycle arrest at various phases (G1/S or S phase), indicating their potential as anticancer agents.
  • Caspase Activation: Significant increases in active caspase levels were observed in treated cells, suggesting a mechanism involving apoptosis induction.

Anti-mycobacterial Activity

There is emerging evidence that thienopyrimidine derivatives possess anti-mycobacterial properties. Studies have reported that certain analogs inhibit the growth of Mycobacterium tuberculosis, with inhibition percentages ranging from 40% to 68% at specific concentrations . This suggests that the compound may also be relevant in the treatment of tuberculosis.

Case Studies

Several case studies have highlighted the pharmacological potential of thienopyrimidine derivatives:

  • Antimicrobial Screening: A study evaluated multiple thienopyrimidine derivatives against a panel of bacterial strains, revealing that some compounds exhibited comparable efficacy to established antibiotics like gentamicin .
  • Anticancer Evaluation: In vitro studies on various cancer cell lines demonstrated that specific substitutions on the thienopyrimidine core could enhance cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimycobacterial activity. Compounds similar to 4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide have been shown to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains. For instance, studies have reported that certain derivatives can inhibit the growth of Mycobacterium smegmatis and Mycobacterium bovis at varying percentages (40% - 68% inhibition) .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Similar thienopyrimidine derivatives have demonstrated antiproliferative effects against various cancer cell lines by inhibiting key cellular pathways such as VEGFR-2 and AKT signaling . The ability to induce apoptosis in liver cell carcinoma has been documented, highlighting the compound's potential as a therapeutic agent in oncology .

Antibacterial Activity

In addition to its antimycobacterial properties, compounds within this chemical class have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes them candidates for further development as antibacterial agents .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Gewald Synthesis : This method involves the preparation of substituted 2-aminothiophene derivatives, which can then be transformed into thieno[3,2-d]pyrimidine derivatives through cyclization reactions.
  • Vilsmeier-Haack Reaction : This reaction can be utilized for introducing functional groups that enhance biological activity .

Case Studies

StudyFocusFindings
Study 1Antimycobacterial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis growth with derivatives showing 40%-68% inhibition rates .
Study 2Anticancer PropertiesReported induction of apoptosis in liver cancer cells with specific thienopyrimidine derivatives .
Study 3Antibacterial ActivityShowed efficacy against various bacterial strains, indicating broad-spectrum antibacterial properties .

Comparison with Similar Compounds

Structural Analogues with Thienopyrimidinone Moieties

Several benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1–11 in ) share the thienopyrimidinone core but differ in substituents and linkage groups. Key examples include:

Compound ID Substituents/Linkage Biological Activity
1 Methanesulfonamide, 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidinylthio COX-2, iNOS, and ICAM-1 inhibition; suppresses PGE2 and IL-8
2 Methanesulfonamide, 1,5-dimethyl-3-oxo-2-phenyl-pyrazolylthio Similar anti-inflammatory profile to 1
8 Methanesulfonamide, cyclohexylthio Moderate COX-2 inhibition
9 Methanesulfonamide, 2,4-difluorophenylthio Enhanced selectivity for COX-2

Key Differences :

  • The ethyl group on the pyrazole may reduce steric hindrance compared to bulkier substituents (e.g., cyclohexyl in 8 ), possibly improving binding efficiency to enzymatic targets .

Pyrazole Carboxamide Derivatives with Heterocyclic Modifications

4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide ()
  • Structure : Pyrazole carboxamide linked to a pyridine ring.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Structure : Pyrazole with chlorophenyl substituents and a pyridylmethyl linker.

Thienopyrimidinone Derivatives with Alternative Linkers

5-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide (, CID: 892267-04-8)
  • Structure: Thienopyrimidinone connected via a pentanamide chain to a branched alkyl group.
  • Comparison : The longer aliphatic chain may prolong half-life but reduce target specificity compared to the ethyl linker in the target compound .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide?

  • Methodology :

  • Step 1 : Start with a pyrazole-3-carboxylic acid precursor. Introduce the ethyl group at the N1 position via alkylation using ethyl iodide in the presence of a base like NaH .
  • Step 2 : Couple the 4-oxothieno[3,2-d]pyrimidine moiety using a carbodiimide-mediated amidation reaction (e.g., EDCI/HOBt) to ensure regioselectivity .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1H^1H-NMR and HRMS .
    • Key Data :
IntermediateMelting Point (°C)Yield (%)
Pyrazole core178–247 (varies by substituent)60–75

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsional strain. For example, monoclinic systems (space group P21/nP2_1/n) with unit cell parameters a=10.0697A˚,β=96.446a = 10.0697 \, \text{Å}, \, \beta = 96.446^\circ are typical for pyrazole derivatives .
  • Compare experimental data with DFT-optimized geometries to identify deviations >0.05 Å, which may indicate steric clashes or electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm1^{-1}) and aromatic C-H bends .
  • NMR : Use 13C^{13}\text{C}-NMR to distinguish between pyrazole (C3: ~145 ppm) and thienopyrimidine (C4=O: ~160 ppm) carbons .
  • Mass Spec : HRMS (ESI+) to verify the molecular ion peak (m/zm/z calculated for C16H15ClN4O2S\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}_2\text{S}: 386.06) .

Advanced Research Questions

Q. How do computational methods enhance reaction optimization for analogous compounds?

  • Methodology :

  • Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. For example, simulate the energy barrier for amide bond formation to optimize reaction temperature (e.g., 80°C vs. 100°C) .
  • Combine with cheminformatics tools (e.g., RDKit) to predict solubility and stability under varying pH conditions .

Q. What strategies address contradictory bioactivity data in structurally similar compounds?

  • Methodology :

  • Case Study : If a derivative shows unexpected low activity, analyze steric hindrance via SC-XRD (e.g., substituent crowding at the pyrazole N1 position reducing target binding) .
  • Validate via competitive binding assays (e.g., fluorescence polarization) to measure IC50_{50} shifts under modified steric conditions .

Q. How to design structure-activity relationship (SAR) studies for thienopyrimidine hybrids?

  • Methodology :

  • Step 1 : Synthesize analogs with variations at the 4-chloro (pyrazole) and 4-oxo (thienopyrimidine) positions.
  • Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) using radiometric or fluorogenic assays.
  • Key Finding : Electron-withdrawing groups (e.g., -Cl) at the pyrazole 4-position enhance binding affinity by 2–3 fold compared to -H analogs .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental solubility?

  • Methodology :

  • Issue : Predicted solubility (ALOGPS) may overestimate due to neglecting crystal packing effects.
  • Resolution : Perform experimental solubility profiling in DMSO/PBS mixtures via UV-Vis spectroscopy. Compare with powder XRD to detect polymorphic forms affecting dissolution .

Q. Why might SC-XRD data show disorder in the thienopyrimidine ring?

  • Analysis :

  • Dynamic disorder (e.g., rotational flexibility of the ethyl group) can lead to partial occupancy in crystal lattices. Refine data using SHELXL with anisotropic displacement parameters .
  • Example : A related pyrrolo[3,2-d]pyrimidine derivative showed 10% disorder in the ethyl chain, resolved via twin refinement .

Tables for Key Parameters

Parameter Value Source
Crystallographic density1.452 g/cm³
HPLC purity (standard)≥98% (C18 column, MeOH/H2O = 70:30)
Predicted logP (ALOGPS)2.8 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.